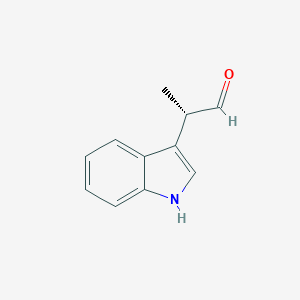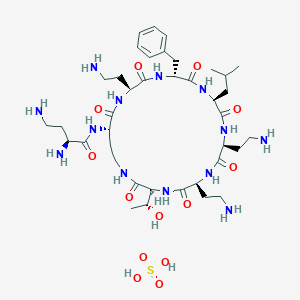
Pbop
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pbop, also known as N-(4-bromophenyl)octahydroisoquinoline-3-carboxamide, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Pbop is a synthetic compound that has been synthesized in various ways, and its mechanism of action and physiological effects have been studied extensively. In
Wirkmechanismus
Pbop acts as a partial agonist at the dopamine D3 receptor, which is involved in the reward pathway in the brain. By acting as a partial agonist, Pbop can reduce the reinforcing effects of drugs of abuse, making it a potential treatment for drug addiction. Pbop also has neuroprotective effects, which may be due to its ability to modulate the activity of various signaling pathways in the brain.
Biochemische Und Physiologische Effekte
Pbop has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine and glutamate signaling pathways in the brain. Pbop has also been shown to increase the expression of various neurotrophic factors, which are involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Pbop in lab experiments is its specificity for the dopamine D3 receptor, which allows for the study of the role of this receptor in various physiological processes. However, one limitation of using Pbop is its relatively low potency compared to other dopamine receptor ligands, which may require higher doses to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for the study of Pbop, including the development of more potent analogs of the compound for use in drug discovery. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of Pbop, and to determine its potential as a treatment for various neurological and psychiatric disorders.
Conclusion:
Pbop is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. Its specificity for the dopamine D3 receptor and neuroprotective effects make it a promising target for drug discovery and the treatment of various neurological and psychiatric disorders. Further research is needed to fully understand the mechanisms underlying its effects and to develop more potent analogs for use in drug discovery.
Synthesemethoden
Pbop can be synthesized in various ways, including the reaction of 4-bromobenzaldehyde with octahydroisoquinoline-3-carboxylic acid, and the reaction of 4-bromoaniline with octahydroisoquinoline-3-carboxylic acid. The yield of Pbop varies depending on the synthesis method used.
Wissenschaftliche Forschungsanwendungen
Pbop has been used in various scientific research applications, including as a ligand for the dopamine D3 receptor, a target for the treatment of drug addiction. Pbop has also been studied for its potential as a treatment for Parkinson's disease, as it has been shown to have neuroprotective effects in animal models of the disease. Additionally, Pbop has been studied for its potential as a treatment for depression and anxiety disorders.
Eigenschaften
CAS-Nummer |
142563-39-1 |
|---|---|
Produktname |
Pbop |
Molekularformel |
C39H69N13O13S |
Molekulargewicht |
960.1 g/mol |
IUPAC-Name |
(2S)-2,4-diamino-N-[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]butanamide;sulfuric acid |
InChI |
InChI=1S/C39H67N13O9.H2O4S/c1-21(2)19-29-37(59)49-25(10-15-41)33(55)48-27(12-17-43)36(58)52-31(22(3)53)39(61)45-18-13-28(46-32(54)24(44)9-14-40)35(57)47-26(11-16-42)34(56)51-30(38(60)50-29)20-23-7-5-4-6-8-23;1-5(2,3)4/h4-8,21-22,24-31,53H,9-20,40-44H2,1-3H3,(H,45,61)(H,46,54)(H,47,57)(H,48,55)(H,49,59)(H,50,60)(H,51,56)(H,52,58);(H2,1,2,3,4)/t22-,24+,25+,26+,27+,28+,29+,30-,31+;/m1./s1 |
InChI-Schlüssel |
UMTAIVDIVJJTAV-NEOBPPNMSA-N |
Isomerische SMILES |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)N)O.OS(=O)(=O)O |
SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)N)C(C)O)CCN)CCN.OS(=O)(=O)O |
Kanonische SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)N)C(C)O)CCN)CCN.OS(=O)(=O)O |
Synonyme |
A2bu-cyclo(A2bu-A2bu-Phe-Leu-A2bu-A2bu-Thr) Dab-cyclo(Dab-Dab-Phe-Leu-Dab-Dab-Thr) sulfate salt diaminobutyryl-cyclo(diaminobutyryl-diaminobutyryl-phenylalanyl-leucyl-diaminobutyryl-diaminobutyryl-threonyl) PBOP polymyxin B octapeptide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



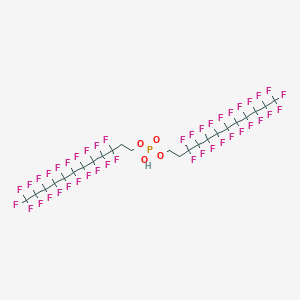
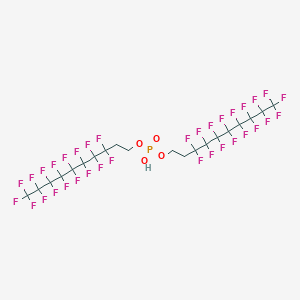
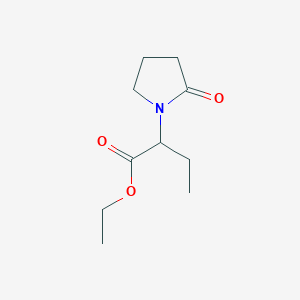
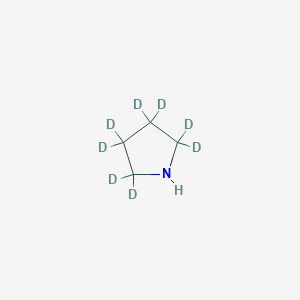
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B142158.png)
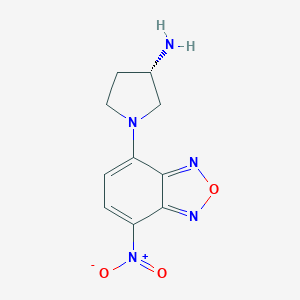
![[(1S,3R,4S,7R,8R,8Ar)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-3,7-dimethyl-6-oxo-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B142164.png)
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B142165.png)
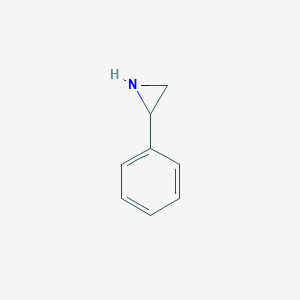
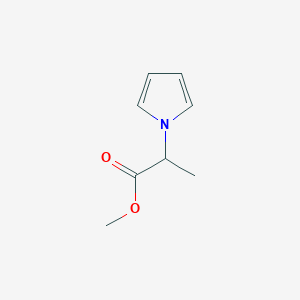
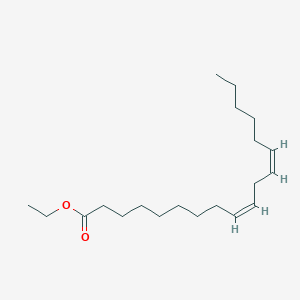
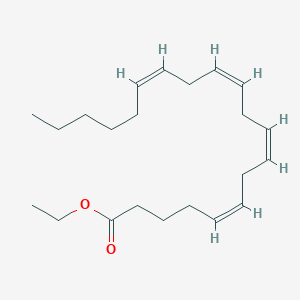
![1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene](/img/structure/B142180.png)
